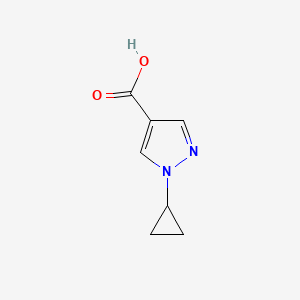1-cyclopropyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1622883-44-6
Cat. No.: VC2571553
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1622883-44-6 |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 1-cyclopropylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O2/c10-7(11)5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2,(H,10,11) |
| Standard InChI Key | AUPHADTZIOYAMZ-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=C(C=N2)C(=O)O |
| Canonical SMILES | C1CC1N2C=C(C=N2)C(=O)O |
Introduction
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. It is characterized by a cyclopropyl group attached to the pyrazole ring and a carboxylic acid functionality at the 4-position. The compound has the molecular formula C₇H₈N₂O₂ and a molecular weight of approximately 152.15 g/mol .
Synthesis and Chemical Reactions
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation and substitution reactions, which allow for modifications to enhance its properties or create new compounds.
Synthesis Methods
While specific synthesis methods for this compound are not detailed in the available literature, pyrazole derivatives generally involve cyclization reactions using suitable precursors. The presence of the cyclopropyl group and carboxylic acid functionality provides opportunities for diverse chemical transformations.
Biological Activities and Pharmacological Potential
Preliminary studies suggest that 1-cyclopropyl-1H-pyrazole-4-carboxylic acid may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration. Similar pyrazole derivatives have been investigated for their roles as enzyme inhibitors and in modulating various biological pathways, indicating significant therapeutic potential.
Comparison with Similar Compounds
| Compound | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1H-Pyrazole-4-carboxylic acid | C₄H₄N₂O₂ | Lacks cyclopropyl group | Less reactive and biologically active |
| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | C₆H₈N₂O₂ | Additional methyl groups | Influences chemical properties and applications |
| 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid | C₇H₈N₂O₂ | Cyclopropyl group enhances stability and reactivity | Potential anti-inflammatory and analgesic properties |
Applications in Agrochemicals and Pharmaceutical Development
1-Cyclopropyl-1H-pyrazole-4-carboxylic acid is being investigated for its potential use in developing new agrochemicals, particularly in pest control by inhibiting fatty acid synthesis in insect larvae. In pharmaceutical development, its unique structure and potential biological activities make it a promising candidate for further research.
Agrochemical Applications
-
Pest Control: The compound's ability to inhibit fatty acid synthesis in insect larvae suggests applications in managing agricultural pests without affecting non-target organisms.
Pharmaceutical Development
-
Enzyme Inhibition: Similar compounds have been studied for their roles in inhibiting various enzymes, indicating that this compound could also possess significant therapeutic potential in modulating biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume